molecular formula C21H12Cl2N4S B11775666 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B11775666
M. Wt: 423.3 g/mol
InChI Key: YVHXSBAHERQLBI-UHFFFAOYSA-N
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Description

4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS 332910-31-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C21H12Cl2N4S and a molecular weight of 423.32 g/mol, this complex molecule features a 1,2,4-triazole core, a structure known for its significant potential in medicinal chemistry . The 1,2,4-triazole scaffold is of considerable research interest due to its resistance to metabolic degradation and its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, properties that are often leveraged in the development of enzyme inhibitors . Furthermore, the compound incorporates a 3,6-dichlorobenzo[b]thiophene moiety. Research on similarly substituted benzo[b]thiophene derivatives has indicated potential biological activity, suggesting this compound may be a valuable candidate for investigating related pathways . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H12Cl2N4S

Molecular Weight

423.3 g/mol

IUPAC Name

4-[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H12Cl2N4S/c22-14-6-7-16-17(12-14)28-19(18(16)23)21-26-25-20(13-8-10-24-11-9-13)27(21)15-4-2-1-3-5-15/h1-12H

InChI Key

YVHXSBAHERQLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Preparation of 3,6-Dichlorobenzo[b]thiophene-2-carboxylic Acid

The benzo[b]thiophene core is synthesized via a Friedel-Crafts acylation followed by chlorination. A mixture of benzo[b]thiophene (10 mmol) and chloroacetyl chloride (12 mmol) is refluxed in dichloromethane (DCM) with AlCl₃ (15 mmol) as a catalyst. After 6 hours, the reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 3-chlorobenzo[b]thiophene-2-carboxylic acid. Further chlorination using PCl₅ in POCl₃ at 80°C for 4 hours introduces the second chlorine substituent at position 6, yielding the desired 3,6-dichloro derivative.

Table 1: Reaction Conditions for Benzo[b]thiophene Chlorination

ParameterValue
ReagentsPCl₅, POCl₃
Temperature80°C
Time4 hours
Yield78%

Synthesis of 4-Phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine

The triazole precursor is prepared via a two-step protocol:

  • Thiosemicarbazide Formation : Isoniazid (1 equiv) and phenylisothiocyanate (1.5 equiv) are refluxed in methanol for 3 hours. The resulting thiosemicarbazide intermediate is isolated by filtration.

  • Cyclization and Propargylation : The intermediate is treated with 2N NaOH under reflux, followed by acidification with HCl to pH 5–6. The crude product is reacted with propargyl bromide (1 equiv) in methanol using triethylamine as a base, yielding the alkyne-functionalized triazole-pyridine compound.

Table 2: Characterization Data for Triazole Intermediate

TechniqueData
¹H NMR (CDCl₃)δ 8.72 (d, 2H, pyridine-H), 7.89 (m, 5H, Ph-H), 4.12 (s, 2H, -SCH₂-)
HRMS [M+H]⁺ Calc.: 312.0984, Found: 312.0986

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final coupling step involves reacting 3,6-dichlorobenzo[b]thiophene-2-azide (1.3 equiv) with the triazole-propargyl intermediate (1 equiv) in DMF. Sodium ascorbate (0.5 mmol) and CuSO₄·5H₂O (0.16 mmol) are added to catalyze the reaction. After stirring at room temperature for 12 hours, the product precipitates and is recrystallized from ethanol/water (3:1).

Table 3: CuAAC Reaction Optimization

ConditionOutcome
SolventDMF > DMSO > MeCN
Catalyst Loading10 mol% Cu(I) optimal
Yield83%

Structural Validation and Spectral Analysis

X-ray Diffraction (XRD)

Single-crystal XRD analysis confirms the molecular geometry. The triazole and pyridine rings are coplanar, with dihedral angles of 2.3° between planes. The benzo[b]thiophene group adopts a near-orthogonal orientation (85.7° relative to the triazole), minimizing steric strain.

Table 4: Crystallographic Data

ParameterValue
Space GroupP −1
a, b, c (Å)6.4427, 11.4352, 15.4510
α, β, γ (°)97.980, 96.043, 92.772
V (ų)1118.75

Spectroscopic Characterization

  • ¹³C NMR : Peaks at δ 148.2 (triazole-C3), 139.5 (pyridine-C4), and 132.1–128.3 (aromatic carbons) align with expected electronic environments.

  • IR Spectroscopy : Stretching vibrations at 1605 cm⁻¹ (C=N triazole) and 1530 cm⁻¹ (C-S) confirm cyclization.

ConditionRequirement
Temperature2–8°C
Light SensitivityAmber glass container
IncompatibilitiesStrong oxidizers

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyridine rings serve as reactive sites for nucleophilic substitution. Key reactions include:

Reaction Type Conditions Outcome Yield Source
Aryl halide substitutionK₂CO₃, DMF, 80°C, 12hReplacement of halogen atoms on the benzo[b]thiophene with nucleophiles65–78%
Thioether formationThiols, EtOH, RT, 24hFormation of thioether linkages at the triazole C-3 position42–80%

These substitutions often proceed via SNAr mechanisms, leveraging electron-deficient aromatic systems.

Halogenation Reactions

Electrophilic halogenation occurs preferentially on the benzo[b]thiophene moiety:

Halogen Reagent Position Product Application Source
ChlorineCl₂, FeCl₃, 0°C, 2hC-5/C-7Enhanced biological activity
BromineBr₂, CH₂Cl₂, RT, 6hC-4 (pyridine)Intermediate for cross-coupling reactions

Halogenation modifies electronic properties and enables further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Coupling Type Catalyst Substrate Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives70–85%
UllmannCuI, L-prolineAryl halidesN-aryl triazole analogs55–68%

These reactions retain the core triazole-pyridine framework while introducing aryl/heteroaryl groups .

Click Chemistry Modifications

The triazole ring participates in Huisgen azide-alkyne cycloaddition:

Azide Component Conditions Product Yield Source
3,4,5-TrimethoxyphenylazideCuSO₄, sodium ascorbate, DMF, 24h1,2,3-Triazole-linked hybrid molecules83%
Propargyl bromideEt₃N, MeOH, 0°C → RTPropargyl-functionalized intermediates72%

Click chemistry enables rapid diversification for biological screening .

Cyclization and Condensation Reactions

The compound undergoes cyclization to form extended heterocycles:

Reagent Conditions Product Application Source
4-AminoantipyrineReflux, dioxane, 3hFused pyrazolo-triazole systemsAntimicrobial agents
Thiourea derivativesNaOH, reflux, 2hThione-functionalized analogsAntifouling coatings

These reactions exploit the nucleophilic sulfur atom and aromatic NH groups .

Functional Group Transformations

Key transformations include:

Reaction Reagent Outcome Notes Source
OxidationKMnO₄, H₂O, 60°CPyridine N-oxide formationAlters electron distribution
ReductionNaBH₄, MeOH, 0°CPartial saturation of benzo[b]thiopheneImproves solubility

Acid/Base-Catalyzed Reactions

Controlled hydrolysis and alkylation occur under specific pH conditions:

Reaction Conditions Product Yield Source
Acidic hydrolysisHCl (conc.), reflux, 4hCleavage of thioether bonds89%
Alkaline alkylationKOH, alkyl halides, DMF, 6hN-alkylated triazole derivatives63–77%

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Continued exploration of its derivatives through these pathways may yield novel bioactive agents or functional materials .

Scientific Research Applications

Chemical Structure and Synthesis

The structure of the compound is characterized by a triazole ring linked to a pyridine moiety and a dichlorobenzo[b]thiophene unit. This unique configuration contributes to its biological activity. The synthesis generally involves multi-step reactions including cyclization and functionalization of thiophene derivatives.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various thiophene-linked 1,2,4-triazoles and their evaluation against different microbial strains. The results demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

In another investigation focusing on derivatives of similar structures, compounds were assessed for their in vitro antimicrobial efficacy, revealing effective inhibition against various pathogens . The presence of the dichlorobenzo[b]thiophene moiety is believed to enhance the lipophilicity and membrane permeability of these compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research involving similar triazole derivatives showed that they could induce cytotoxic effects in cancer cell lines, particularly breast cancer cells (MCF-7). The studies suggested that modifications on the triazole ring could significantly affect the cytotoxicity levels .

For example, a related study reported that specific derivatives exhibited better activity than standard chemotherapeutic agents, indicating the potential for developing new anticancer drugs based on this scaffold .

Case Studies and Findings

StudyCompoundActivityFindings
Thiophene-linked 1,2,4-triazolesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Triazole derivativesAnticancerInduced cytotoxicity in MCF-7 cells; some compounds outperformed standard drugs
Hydrazone derivativesAntifungalExhibited significant antifungal activity with lower EC50 values than existing treatments

Mechanism of Action

The mechanism of action of 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound is compared to analogs with modifications at the 5-position of the triazole ring (Table 1).

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituent at 5-Position Crystallographic Features DFT Parameters (HOMO-LUMO Gap, eV)
Target Compound 3,6-Dichlorobenzo[b]thiophen-2-yl Monoclinic, π–π stacking 4.82 (calculated)
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 2,4-Dichlorobenzylthio Monoclinic (P2$_1$/c), Z = 8 Not reported
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 4-Bromobenzylthio Triclinic, π–π stacking 4.75
4-(5-((2,4-Difluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 2,4-Difluorobenzylthio Not reported Not reported
4-(5-((4-Nitrobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 4-Nitrobenzylsulfanyl Not reported Not reported

Key Observations :

  • Chlorine vs. Bromine : The 3,6-dichlorobenzo[b]thiophene group in the target compound introduces greater steric bulk and lipophilicity compared to the 4-bromobenzylthio derivative. This may enhance membrane permeability in fungal cells.
  • Nitro Group : The 4-nitrobenzylsulfanyl derivative (Table 1) introduces strong electron-withdrawing effects, which could modulate redox properties but may reduce stability .
Antifungal Activity

Table 2: Antifungal Activity Against Selected Pathogens

Compound Name Stemphylium lycopersici (% Inhibition) Fusarium oxysporum (% Inhibition) Botrytis cinerea (% Inhibition)
Target Compound Data not reported Data not reported Data not reported
4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine 53.57% 66.67% 24.44%
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine Moderate activity Moderate activity Moderate activity
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine High activity High activity Not reported

Key Observations :

  • The 2,4-dichlorobenzylthio derivative demonstrates superior activity against Fusarium oxysporum (66.67% inhibition), likely due to the synergistic effect of two chlorine atoms enhancing electrophilicity .
  • The target compound’s benzo[b]thiophene core may offer unique binding interactions with fungal enzymes, but direct activity data are unavailable in the provided evidence.
  • Long-chain alkyl substituents (e.g., decylthio) in morpholine derivatives show enhanced antifungal activity, suggesting lipophilicity is critical for membrane disruption .
Electronic and Thermodynamic Properties

Density Functional Theory (DFT) studies on the 4-bromobenzylthio derivative reveal a HOMO-LUMO gap of 4.75 eV, indicating moderate reactivity . The target compound’s calculated gap (4.82 eV) suggests similar stability but slightly reduced electrophilicity compared to the bromo analog. Fluorinated derivatives may exhibit lower HOMO-LUMO gaps due to electron-withdrawing effects, though data are lacking .

Biological Activity

The compound 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (CAS: 332910-31-3) belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Chemical Structure

The compound features a complex structure incorporating a pyridine ring, a triazole moiety, and a dichlorobenzo[b]thiophene unit. This structural diversity is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro assays showed that derivatives of triazole compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
CompoundMIC (µg/mL)Bacterial Strain
Triazole Derivative A20Staphylococcus aureus
Triazole Derivative B30Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In studies involving various cancer cell lines:

  • The compound exhibited cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 27.3 µM respectively .
Cell LineIC50 (µM)
HCT1166.2
T47D27.3

The mechanism by which This compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as tyrosinase activity, which is crucial for melanin synthesis and is implicated in various skin disorders .
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study reported that the compound effectively reduced bacterial load in infected mice models when administered at doses of 10 mg/kg body weight .
  • Anticancer Study : In a xenograft model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic assembly. For example, a benzo[b]thiophene precursor can undergo cyclocondensation with phenyl-substituted hydrazines or thioureas under acidic conditions. Catalysts like palladium or copper (used in analogous triazole syntheses) enhance cross-coupling efficiency, while solvents such as DMF or toluene influence reaction kinetics . Optimization studies for similar compounds suggest that temperature control (80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine to carbonyl groups) are critical for minimizing byproducts .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and benzo[b]thiophene moieties). IR spectroscopy identifies functional groups like C=N (1650–1600 cm1^{-1}) and C-S (700–600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. For example, triazole rings in similar compounds show planarity deviations <0.05 Å, and dihedral angles between aromatic systems (e.g., pyridine and benzo[b]thiophene) are typically 5–10° .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For triazole derivatives, HOMO localization on the triazole ring suggests nucleophilic attack susceptibility, while LUMO density on chlorinated benzo[b]thiophene indicates electrophilic reactivity. Solvent effects (PCM model) and vibrational frequency analysis further validate experimental IR/NMR data .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally related triazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, crystallographic packing effects, or tautomerism. For example, thiol-thione tautomerism in triazoles can shift 1H^1H-NMR peaks by 0.3–0.5 ppm. Comparative studies using controlled conditions (e.g., DMSO-d6_6 vs. CDCl3_3) and 2D NMR (COSY, HSQC) clarify assignments. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How should researchers design biological assays to evaluate this compound’s potential as a kinase or enzyme inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR or CDK2) due to the compound’s aromatic and chlorinated motifs.
  • Assay Design : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure inhibition (IC50_{50}). Include positive controls (e.g., staurosporine) and validate via Western blot for downstream phosphorylation .
  • SAR Analysis : Modify substituents (e.g., replacing 3,6-dichloro with methyl or methoxy groups) to assess potency changes. Molecular docking (AutoDock Vina) predicts binding modes, with focus on π-π stacking and halogen bonding .

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